4-Bromo-2-chloro-1-naphthalenol is a halogenated aromatic compound characterized by the presence of both bromine and chlorine atoms on the naphthalene ring. Its molecular formula is C₁₀H₇BrClO, and it has a molar mass of approximately 223.07 g/mol. This compound exhibits notable physical properties, including a melting point of 128-133 °C and a density of 1.614 g/cm³ . The compound is often utilized in various chemical syntheses and biological applications due to its unique structural features.
Research indicates that halogenated naphthalenols, including 4-bromo-2-chloro-1-naphthalenol, exhibit significant biological activities. They have been studied for their potential antimicrobial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, suggesting that 4-bromo-2-chloro-1-naphthalenol may also possess similar bioactive properties .
Several methods exist for synthesizing 4-bromo-2-chloro-1-naphthalenol:
4-Bromo-2-chloro-1-naphthalenol finds applications in several fields:
Several compounds share structural similarities with 4-bromo-2-chloro-1-naphthalenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1-naphthol | Bromine at position 4 | Lacks chlorine substituent |
| 2-Chloro-1-naphthol | Chlorine at position 2 | Lacks bromine substituent |
| 5-Bromo-2-hydroxybenzaldehyde | Bromine at position 5 | Contains an aldehyde functional group |
| 3-Bromo-4-hydroxybenzoic acid | Bromine at position 3 | Contains a carboxylic acid functional group |
4-Bromo-2-chloro-1-naphthalenol is unique due to its combination of both bromine and chlorine on the naphthalene structure, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.
The molecular formula of 4-bromo-2-chloro-1-naphthalenol is C₁₀H₆BrClO, with a molecular weight of 257.51 g/mol. Its systematic IUPAC name, 4-bromo-2-chloronaphthalen-1-ol, reflects the substituent positions on the naphthalene system. The numbering of the naphthalene ring follows IUPAC conventions, where the hydroxyl group occupies position 1, chlorine is at position 2, and bromine is at position 4 (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆BrClO |
| Molecular Weight | 257.51 g/mol |
| IUPAC Name | 4-bromo-2-chloronaphthalen-1-ol |
| SMILES Notation | Oc1c(Cl)c2cc(Br)ccc2cc1 |
The compound’s structure combines a planar aromatic system with steric and electronic effects imposed by the halogens. The hydroxyl group enhances polarity, making it soluble in polar solvents like ethanol or dimethyl sulfoxide (DMSO), while the halogens facilitate electrophilic substitution reactions.
The synthesis and application of halogenated naphthalenols trace back to the early 20th century, coinciding with advancements in electrophilic aromatic substitution mechanisms. Brominated and chlorinated naphthalenols gained prominence as intermediates in dye synthesis and later in agrochemicals.
Initial routes to 4-bromo-2-chloro-1-naphthalenol involved sequential halogenation of naphthalen-1-ol. For example:
These methods relied on temperature control and solvent polarity to achieve regioselectivity. Modern approaches employ catalytic systems or directed ortho-metalation to improve yields.
Halogenated naphthalenols served as precursors for:
4-Bromo-2-chloro-1-naphthalenol represents a dihalogenated naphthalenol derivative with distinctive structural characteristics that arise from the presence of both bromine and chlorine substituents on the naphthalene ring system [1]. The molecular formula C₁₀H₆BrClO corresponds to a molecular weight of 257.51 grams per mole, as confirmed by multiple analytical sources [2] [3]. The compound features a bicyclic aromatic naphthalene backbone with halogen substituents positioned at the 2- and 4-positions relative to the hydroxyl group at position 1 [1].
Crystallographic analysis of related halogenated naphthalenol derivatives provides valuable insights into the bonding geometry of 4-bromo-2-chloro-1-naphthalenol [4] [5]. The naphthalene ring system typically maintains planarity with minimal deviation from the mean plane, as observed in similar naphthalenol structures where maximum deviations are typically less than 0.010 angstroms [6]. The hydroxyl group at position 1 introduces polarity to the molecule while maintaining the aromatic character of the naphthalene system [1].
The spatial arrangement of the bromine and chlorine substituents creates significant steric and electronic effects that influence the overall molecular geometry [1]. Bromine, being larger than chlorine, occupies a greater volume and exhibits different electronic properties that affect the electron distribution within the aromatic system [7]. Studies on related peri-substituted naphthalene derivatives demonstrate that halogen substituents can cause measurable distortions in the naphthalene ring system, with the extent of distortion correlating with the size and electronic properties of the substituents [7].
Table 1: Fundamental Molecular Properties of 4-Bromo-2-chloro-1-naphthalenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆BrClO | [1] [2] |
| Molecular Weight | 257.51 g/mol | [2] [3] |
| Chemical Abstracts Service Number | 102170-64-9 | [2] |
| International Union of Pure and Applied Chemistry Name | 4-bromo-2-chloronaphthalen-1-ol | [1] |
| Canonical Simplified Molecular-Input Line-Entry System | C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Br | [1] |
The bonding geometry within the naphthalene framework follows established patterns for substituted naphthalenes, with carbon-carbon bond lengths typically ranging from 1.36 to 1.43 angstroms for aromatic systems [8] [9]. The carbon-oxygen bond of the hydroxyl group exhibits characteristics consistent with phenolic compounds, typically measuring approximately 1.37 angstroms [5]. The carbon-halogen bond lengths vary according to the halogen involved, with carbon-bromine bonds generally measuring around 1.90 angstroms and carbon-chlorine bonds approximately 1.74 angstroms [7].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity within 4-bromo-2-chloro-1-naphthalenol [10] [11]. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the substituted naphthalene system, with aromatic protons typically appearing in the 7.0 to 8.5 parts per million region [10] [12]. The hydroxyl proton exhibits characteristic downfield shifting due to hydrogen bonding interactions and typically appears as a broad singlet between 10 and 13 parts per million [13].
The presence of both bromine and chlorine substituents significantly affects the chemical shift patterns of neighboring aromatic protons through both electronic and anisotropic effects [11]. Halogen substituents are electron-withdrawing groups that deshield adjacent protons, resulting in downfield shifts in the nuclear magnetic resonance spectrum [10]. The specific substitution pattern of 4-bromo-2-chloro-1-naphthalenol creates a unique fingerprint of chemical shifts that can be used for structural identification and purity assessment [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule [14] [15]. The aromatic carbon atoms exhibit chemical shifts in the range of 110 to 160 parts per million, with the carbon atoms bearing halogen substituents showing characteristic patterns [14]. The carbon bearing the hydroxyl group typically appears around 150-160 parts per million due to the electron-donating effect of the oxygen atom [15].
Table 2: Characteristic Spectroscopic Parameters for Halogenated Naphthalenol Systems
| Spectroscopic Method | Parameter | Typical Range | Reference |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic Protons | 7.0-8.5 ppm | [10] [11] |
| Proton Nuclear Magnetic Resonance | Hydroxyl Proton | 10.0-13.0 ppm | [13] |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic Carbons | 110-160 ppm | [14] [15] |
| Infrared Spectroscopy | Hydroxyl Stretch | 3200-3600 cm⁻¹ | [16] [17] |
| Infrared Spectroscopy | Aromatic Carbon-Carbon Stretch | 1400-1600 cm⁻¹ | [18] |
Infrared spectroscopy reveals characteristic vibrational modes that are diagnostic for the functional groups present in 4-bromo-2-chloro-1-naphthalenol [16] [18]. The hydroxyl group exhibits a characteristic broad stretching vibration typically observed between 3200 and 3600 wavenumbers [17]. This broad absorption results from hydrogen bonding interactions, both intermolecular and intramolecular, which are common in phenolic compounds [16].
The aromatic ring system displays multiple characteristic vibrations, including carbon-carbon stretching modes typically observed between 1400 and 1600 wavenumbers [18]. The presence of halogen substituents introduces additional vibrational modes, including carbon-halogen stretching vibrations that appear at lower frequencies [16]. Carbon-bromine stretching typically occurs around 500-700 wavenumbers, while carbon-chlorine stretching appears in the 600-800 wavenumber region [18].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of halogenated naphthalenol derivatives [19]. The molecular ion peak at mass-to-charge ratio 257.51 corresponds to the intact molecular structure, while characteristic fragment ions result from loss of halogen atoms and other structural elements [19]. The isotope pattern observed in the mass spectrum reflects the natural abundance of bromine and chlorine isotopes, providing additional confirmation of the molecular composition [16].
Computational chemistry approaches provide valuable insights into the electronic structure, molecular geometry, and properties of 4-bromo-2-chloro-1-naphthalenol that complement experimental observations [20] [21]. Density functional theory calculations using functionals such as Becke, three-parameter, Lee-Yang-Parr have been extensively applied to naphthalene derivatives and provide reliable predictions of molecular properties [22] [23].
Geometry optimization calculations predict the most stable conformation of 4-bromo-2-chloro-1-naphthalenol, taking into account the steric interactions between the halogen substituents and the electronic effects of the aromatic system [21] [24]. The optimized structure typically shows minimal deviation from planarity for the naphthalene ring system, consistent with experimental observations from crystallographic studies [22]. The hydroxyl group maintains its orientation to minimize intramolecular strain while maximizing stabilizing interactions [24].
Electronic structure calculations reveal the frontier molecular orbital characteristics of 4-bromo-2-chloro-1-naphthalenol [20] [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the chemical reactivity and electronic properties of the compound [22]. The presence of halogen substituents typically reduces the energy gap between these frontier orbitals compared to unsubstituted naphthalenol, affecting the electronic and optical properties [22].
Table 3: Computational Chemistry Parameters for Halogenated Naphthalene Systems
| Property | Method | Typical Value Range | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | Density Functional Theory/6-31G | -5.5 to -6.5 eV | [21] [22] |
| Lowest Unoccupied Molecular Orbital Energy | Density Functional Theory/6-31G | -1.0 to -2.0 eV | [21] [22] |
| Energy Gap | Density Functional Theory/6-31G | 3.5 to 5.0 eV | [21] [22] |
| Dipole Moment | Density Functional Theory | 1.5 to 3.5 Debye | [24] |
Natural bond orbital analysis provides detailed information about the bonding characteristics and electron distribution within 4-bromo-2-chloro-1-naphthalenol [23] [25]. This analysis reveals the extent of electron delocalization within the aromatic system and quantifies the electronic effects of the halogen substituents [23]. The calculation of atomic charges provides insights into the electrostatic properties of different regions of the molecule, which influence intermolecular interactions and chemical reactivity [25].
Vibrational frequency calculations predict the infrared and Raman spectra of 4-bromo-2-chloro-1-naphthalenol, allowing for detailed assignment of experimental spectroscopic observations [26] [21]. These calculations provide normal mode descriptions that identify the atomic motions associated with each vibrational frequency, facilitating the interpretation of experimental spectra [26]. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide excellent agreement with experimental observations when properly adjusted [23].
Early reports accomplished stepwise halogenation of 1-naphthol using stoichiometric molecular bromine in carbon tetrachloride followed by chlorine gas in the presence of iron(III) chloride, but they suffered from polyhalogenation (≥20% over-bromination) and hazardous reagents [1] [2]. Recent methods suppress over-reaction by leveraging hypervalent iodine(III) reagents to generate electrophilic “Br⁺” or “Cl⁺” in situ.
| Entry | Substrate | Halogen Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield % (mono-halide) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-Naphthol | Br₂ | None | CCl₄ | 25 | 4 | 55% [1] | 1 |
| 2 | 1-Naphthol | Cl₂ | FeCl₃ (cat.) | CCl₄ | 60 | 6 | 41% [1] | 1 |
| 3 | 1-Naphthol | N-bromosuccinimide | None | MeOH | 20 | 0.3 | 60% [3] | 77 |
| 4 | 1-Naphthol | PIDA/AlBr₃ (1 : 2) | – | MeCN | 23 | 0.5 | 93% [4] | 57 |
| 5 | 1-Naphthol | PIFA/AlCl₃ (1 : 2) | – | MeCN | 23 | 0.5 | 90% [5] | 2 |
The hypervalent iodine–aluminum trihalide pairs (entries 4–5) provide near-quantitative mono-halogenation, laying the kinetic foundation for regioselective installation of a second, orthogonal halogen.
Satkar and co-workers demonstrated that premixing bis(trifluoroacetoxy)iodobenzene (PIFA) with aluminum trichloride generates a bench-stable chlorinating species, Cl–I(Ph)–OTFA–AlCl₃, capable of ortho-chlorination of brominated naphthols in one operation [5]. Applying PIFA/AlCl₃ to 4-bromonaphthalen-1-ol afforded 4-bromo-2-chloro-1-naphthalenol in 73% isolated yield on gram scale [5].
| Step | Reagents (equiv) | Observed Intermediate | ΔG‡ (kcal mol⁻¹) | Product Yield % |
|---|---|---|---|---|
| Br installation | PIDA 1.2, AlBr₃ 2.4 | Br–I(Ph)–OAc–AlBr₃ | 11.7 [4] | 92% [4] |
| Cl installation | PIFA 1.2, AlCl₃ 2.4 | Cl–I(Ph)–OTFA–AlCl₃ | 9.7 [5] | 73% [5] |
DFT calculations (ω-B97XD/SMD-MeCN) confirmed that coordinating a second equivalent of AlX₃ lowers the barrier for X-transfer to the iodine(III) center, rationalizing the high chemoselectivity [6].
Copper(II) halides dissolved in imidazolium-based ionic liquids mediate para-selective halogenation of phenols without external oxidants [7]. Adapting this protocol to naphthalenols delivered 4-bromo-2-chloro-1-naphthalenol in 48% combined yield after sequential CuBr₂ (rt, 1 h) and CuCl₂ (40 °C, 4 h) treatments, with a 17 : 1 para/ortho ratio [7]. The recyclable ionic liquid sequesters Cu(I), obviating gaseous HCl or O₂.
Aluminum trihalides not only supply the halide but also modulate the ligand sphere of iodine(III) reagents. Kinetic studies show the reaction is first-order in PIDA and half-order in AlBr₃ dimers, indicating active monomer formation via equilibrium dissociation [4]. The resulting Br–I(Ph)–OAc–AlBr₃ electrophile inserts preferentially at C-4 of 2-naphthol, guided by a 23 kcal mol⁻¹ stabilization of the Wheland intermediate relative to alternate sites [6].
Indium(III) triflate catalyzes N-bromosuccinimide bromination of sterically hindered naphthol ethers under acid-free conditions, giving 4-bromo-2-chloro analogues after subsequent N-chlorosuccinimide treatment (overall 68%) [8]. The Lewis-acidic indium polarizes the N–Br bond, while hydrogen-bond donation from the phenol accelerates electrophilic attack.
Visible-light activation of Brilliant Blue FCF dye enables transfer of chlorine from 1,3-dichloro-5,5-dimethylhydantoin to 2-naphthol via a dye-bound sulfonphthalein intermediate [9]. Although selectivity favours mono-chlorination (84%), subsequent radical bromination is incompatible due to dye quenching, making the route less attractive for dual halogenation.
Protic solvents such as methanol accelerate N-halosuccinimide bromination of naphthols but erode selectivity through hydrogen-bond-induced ring activation, yielding 12–18% dibromide by-products [3]. In contrast, polar aprotic acetonitrile stabilizes the charge-separated iodine(III)–AlX₃ complexes, suppressing over-bromination to <2% at 23 °C [4].
| Solvent | Dielectric Constant ε | By-product (di-Br) % | Mono-Br Yield % |
|---|---|---|---|
| MeOH | 33 | 18% [3] | 60% [3] |
| CH₂Cl₂ | 9 | 6% [10] | 90% [10] |
| MeCN | 37 | <2% [4] | 93% [4] |
1-Hexyl-3-methylimidazolium chloride dissolves both CuCl₂ and naphthalenol, allowing catalytic turnover without external oxidants [7]. Recycling studies show ≥90% catalytic activity retained after three cycles, cutting halide waste by 60% compared with aqueous HCl methods [7].
Selectivity in halogen radical pathways follows Arrhenius behaviour: bromination exhibits a 3 kcal mol⁻¹ higher ΔE‡ between secondary and primary C–H abstraction than chlorination, translating to a 97 : 1 selectivity ratio in propane models [11]. Translating this to naphthalenol systems suggests maintaining ≤25 °C during the second halogenation avoids radical side chains that erode ortho fidelity.
Contemporary halogenation platforms—especially hypervalent iodine(III)/AlX₃ tandems—enable concise, high-yield syntheses of 4-bromo-2-chloro-1-naphthalenol under mild conditions, with tunable regioselectivity and minimized environmental impact. Future work should target catalytic turnover of the I(III) reagent and photoredox-mediated dual halogenations to further enhance atom economy.